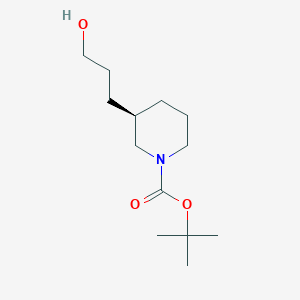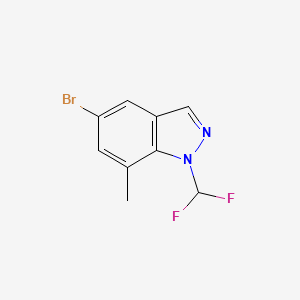
3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, a fluoromethyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: This method is efficient for synthesizing functionalized azetidines, although it has faced challenges that recent improvements have addressed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents and conditions used in these reactions include:
- Oxidizing agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
- Reducing agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
- Substitution reagents : Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce azetidine derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride has several scientific research applications, including:
- Chemistry : Used in the synthesis of complex organic molecules and as a building block for various chemical reactions .
- Biology : Investigated for its potential as a bioactive compound in various biological assays .
- Medicine : Explored for its potential therapeutic properties, including antiviral activity .
- Industry : Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds:
- [3-(fluoromethyl)azetidin-3-yl]methanol hydrochloride
- tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride
Uniqueness: 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride stands out due to its combination of an azetidine ring, a fluoromethyl group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H10ClFN2O |
|---|---|
Molecular Weight |
192.62 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C7H9FN2O.ClH/c8-2-6-1-7(10-11-6)5-3-9-4-5;/h1,5,9H,2-4H2;1H |
InChI Key |
XFFJSMGQGSWCML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NOC(=C2)CF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


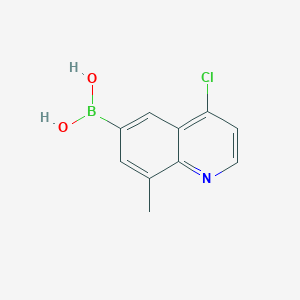
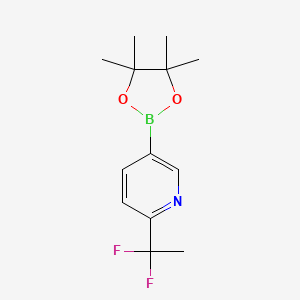

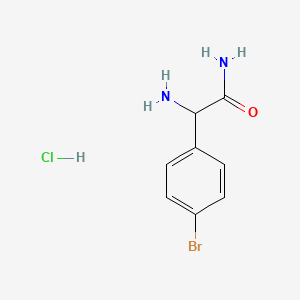
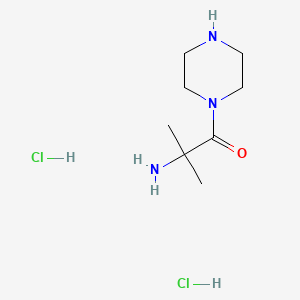
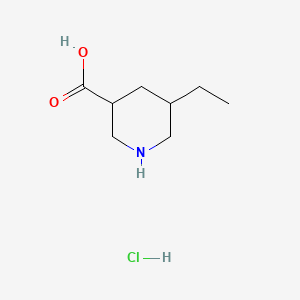
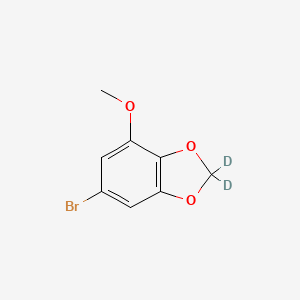
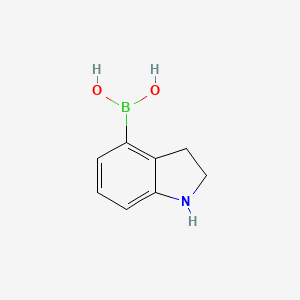
![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
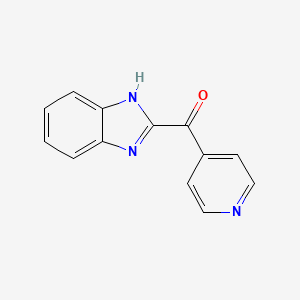
![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
![trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)
